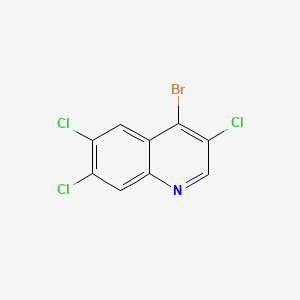

4-Bromo-3,6,7-trichloroquinoline

Description

4-Bromo-3,6,7-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and chlorine atoms at positions 3, 6, and 7 of the quinoline ring. Extrapolating from this, the addition of two more chlorine atoms (positions 6 and 7) would yield a molecular weight of approximately 286.3 g/mol.

Quinoline derivatives are widely utilized in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization. Halogenation at multiple positions, as seen in this compound, enhances electronic effects (e.g., electron-withdrawing properties) and influences reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No. |

1210884-82-4 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

4-bromo-3,6,7-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-9-4-1-5(11)6(12)2-8(4)14-3-7(9)13/h1-3H |

InChI Key |

SQYONJARFWVRDP-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Br)Cl |

Synonyms |

4-Bromo-3,6,7-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position Effects: The position of bromine and chlorine atoms significantly impacts reactivity. For example, this compound’s electron-withdrawing groups at C3, C4, C6, and C7 create a highly polarized ring, favoring nucleophilic aromatic substitution at the para position relative to bromine .

- Functional Group Influence: The nitro group in 6-bromo-4-chloro-3-nitroquinoline enhances electrophilicity, making it reactive toward reductions or aminations, whereas methyl groups (e.g., in 4-bromo-3,5,7-trichloro-2-methylquinoline) improve solubility in organic solvents .

Physicochemical Properties

- Solubility: this compound is likely sparingly soluble in polar solvents (water) but soluble in chlorinated solvents (e.g., chloroform) or dimethyl sulfoxide (DMSO), similar to 6-bromo-4-chloro-3-nitroquinoline . Methylated derivatives (e.g., 4-bromo-3,5,7-trichloro-2-methylquinoline) exhibit increased lipophilicity, enhancing membrane permeability in biological systems .

- Stability: Halogenated quinolines are generally stable under ambient conditions but may decompose upon exposure to strong acids/bases. For instance, 4-bromo-3-chloroquinoline reacts with hydrazines to form pyrazoloquinolinones under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.